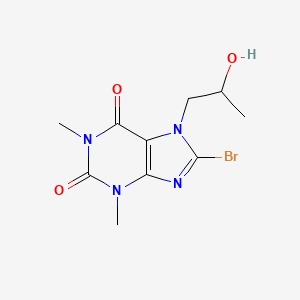![molecular formula C21H29F3N6O2S B2567447 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097932-89-1](/img/structure/B2567447.png)
1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound featuring multiple functional groups, including sulfonyl, imidazole, piperidine, and piperazine moieties. This compound demonstrates a range of interactions and properties due to its diverse structural components, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves multiple steps, including the creation of intermediates and subsequent coupling reactions:
Formation of the Imidazole Sulfonyl Intermediate: : Starting with the reaction of 1H-imidazole-4-carboxylic acid with propan-2-ylamine under suitable conditions to form 1-(propan-2-yl)-1H-imidazole. The imidazole derivative is then sulfonated using reagents like sulfonyl chloride.
Piperidin-4-yl Derivative Formation: : Reacting piperidine with the sulfonyl imidazole intermediate, typically under strong base conditions, to introduce the piperidine ring.
Coupling with Trifluoromethyl Pyridine: : The final step involves the coupling of the piperidine derivative with 5-(trifluoromethyl)pyridin-2-ylpiperazine using catalysts like palladium or copper.
Industrial Production Methods: The industrial synthesis of this compound requires large-scale, cost-effective processes. Typically, manufacturers optimize reaction conditions such as temperature, pressure, and solvent choice to ensure maximum yield and purity. Continuous flow reactions and the use of solid-supported reagents can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes several types of reactions:
Oxidation: : The sulfonyl and piperidine groups can be targeted for oxidation, potentially forming sulfone and N-oxide derivatives.
Reduction: : The imidazole ring and sulfonyl group can undergo reduction reactions, leading to modified derivatives with altered chemical properties.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium, copper, and nickel-based catalysts for coupling reactions.
Oxidation Products: : Sulfone and N-oxide derivatives.
Reduction Products: : Reduced imidazole and desulfonated products.
Substitution Products: : Various alkylated or arylated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is useful as a building block in organic synthesis, facilitating the creation of complex molecules with diverse functionalities.
Biology and Medicine: In biological and medicinal research, it serves as a potential pharmacophore for developing drugs targeting specific proteins or pathways. Its structural components are designed to interact with biological macromolecules, offering therapeutic potential.
Industry: In industrial applications, this compound can be used in the development of specialty chemicals, materials science, and as a catalyst in specific chemical reactions.
Wirkmechanismus
The exact mechanism of action depends on the specific application:
Molecular Targets: : The imidazole ring can bind to enzyme active sites, potentially inhibiting or activating enzymatic activity.
Pathways Involved: : Sulfonyl groups may interact with cellular proteins, modulating signal transduction pathways. The trifluoromethyl group can enhance lipophilicity, aiding in cellular uptake and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Unique Features: 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine stands out due to its multifunctional design, allowing versatile interactions and modifications for various applications.
Similar Compounds:1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol: : Shares the imidazole functionality but lacks the piperidine and sulfonyl groups.
4-(4-fluorophenyl)-1H-imidazole: : Contains the imidazole core but differs in the functional groups attached.
Eigenschaften
IUPAC Name |
1-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3N6O2S/c1-16(2)29-14-20(26-15-29)33(31,32)30-7-5-18(6-8-30)27-9-11-28(12-10-27)19-4-3-17(13-25-19)21(22,23)24/h3-4,13-16,18H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMPHLUZTTZDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-acetamidophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2567365.png)

![(2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567368.png)

![N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2567373.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2567374.png)




![1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid](/img/structure/B2567385.png)
![N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide](/img/structure/B2567386.png)
![(2S)-2-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B2567387.png)
